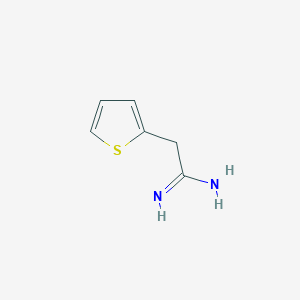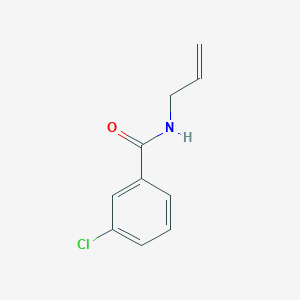
2-Thiopheneethanimidamide
Overview
Description
2-Thiopheneethanimidamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
2-Thiopheneethanimidamide, also known as 2-thiophen-2-ylethanimidamide, is a heterocyclic organic compound , suggesting that they may interact with multiple targets in the body.
Mode of Action
. The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
For instance, some thiophene derivatives have been shown to impact the 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis .
Result of Action
. The specific effects of this compound would depend on its particular targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the biological environment, including the presence of specific targets, the state of the cells or tissues it interacts with, and the overall physiological state of the individual.
Biochemical Analysis
Biochemical Properties
2-Thiopheneethanimidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a reactant in the synthesis of pyrimidine derivatives and acylguanidines, which are important in medicinal chemistry . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of thiophene compounds, leading to the formation of reactive metabolites . These interactions can result in covalent binding to proteins, affecting their function and potentially leading to toxic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, thiophene compounds can induce hepatotoxicity by forming reactive metabolites that covalently bind to liver proteins, leading to cell damage . Additionally, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification processes, impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that covalently bind to proteins . These binding interactions can result in enzyme inhibition or activation, altering cellular processes. For example, the covalent binding of reactive metabolites to cytochrome P450 can inhibit its activity, affecting the metabolism of other compounds and leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene compounds can undergo degradation, leading to the formation of reactive metabolites that persist and cause long-term cellular damage . The stability of this compound in various conditions can influence its effectiveness and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At higher doses, it can lead to toxic effects, including hepatotoxicity and other adverse reactions . Threshold effects have been observed, where a certain dosage level triggers significant toxic responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation by cytochrome P450 enzymes . This process leads to the formation of reactive metabolites that can interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors in these pathways can influence its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . The compound can be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability. Understanding these factors is crucial for predicting the compound’s localization and accumulation in specific tissues.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneethanimidamide typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and an amine, followed by further functionalization to introduce the ethanimidamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include thiophene derivatives with different functional groups, such as sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
2-Thiopheneethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-2-carboxaldehyde
- 2-Aminothiophene
- Thiophene-2-carboxylic acid
Uniqueness
2-Thiopheneethanimidamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to other thiophene derivatives, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-thiophen-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEMXCIELABZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391084 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-54-6 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)


![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)



![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)




![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
